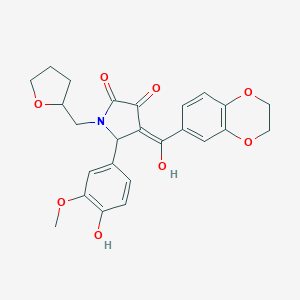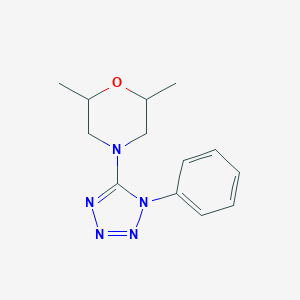
ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the triazine family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways and enzymes. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress and damage. Additionally, it has been reported to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate in lab experiments is its potential to modulate various signaling pathways and enzymes, which can provide insight into the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the validity of the results.
Future Directions
There are various future directions for the research on ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate. One of the potential directions is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of the structure-activity relationship of this compound to identify more potent derivatives. Additionally, the potential use of this compound as a diagnostic tool for various diseases can also be explored.
Conclusion:
In conclusion, ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into the underlying mechanisms of various diseases and aid in the development of novel drugs and diagnostic tools.
Synthesis Methods
The synthesis of ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of ethyl glycinate hydrochloride with sodium ethoxide, followed by the addition of 5-mercapto-1,2,4-triazin-3-one. The reaction mixture is then refluxed in ethanol, and the product is obtained after purification and recrystallization.
Scientific Research Applications
Ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate has shown promising results in various scientific research applications. It has been reported to have antimicrobial, anticancer, and antioxidant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
ethyl N-(5-hydroxy-3-sulfanyl-1,2,4-triazin-6-yl)glycinate |
|---|---|
Molecular Formula |
C7H10N4O3S |
Molecular Weight |
230.25 g/mol |
IUPAC Name |
ethyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate |
InChI |
InChI=1S/C7H10N4O3S/c1-2-14-4(12)3-8-5-6(13)9-7(15)11-10-5/h2-3H2,1H3,(H,8,10)(H2,9,11,13,15) |
InChI Key |
HWGPWPCTEJZCKJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=NNC(=S)NC1=O |
Canonical SMILES |
CCOC(=O)CNC1=NNC(=S)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-5-(1,1-dioxothiolan-3-yl)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255814.png)
![2-Isopropenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255815.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B255816.png)
![2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255818.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)


![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)